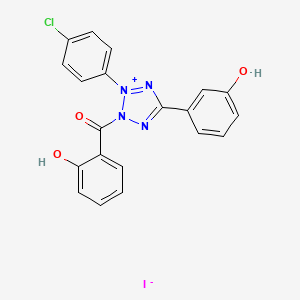
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-2H-tetrazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide: is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and enzyme activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups through various substitution reactions. The final step involves the iodination of the compound to obtain the desired iodide form.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl and hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the tetrazolium ring to formazan derivatives, which are often used in colorimetric assays.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: In biological research, the compound is employed in cell viability assays, where it is reduced to a colored formazan product by living cells, indicating metabolic activity.
Industry: In industrial applications, the compound can be used in the development of biosensors and other analytical devices due to its ability to undergo colorimetric changes.
作用机制
The compound exerts its effects primarily through redox reactions. In biological systems, it is reduced by cellular enzymes to form a colored formazan product. This reduction process involves the transfer of electrons from cellular metabolites to the tetrazolium ring, resulting in a measurable color change. The molecular targets include various dehydrogenase enzymes that are active in metabolically active cells.
相似化合物的比较
- 2H-Tetrazolium, 3-(4-methylphenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
Uniqueness: The presence of the chlorophenyl group in 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific assays where these properties are advantageous.
属性
CAS 编号 |
89567-97-5 |
|---|---|
分子式 |
C20H14ClIN4O3 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-5-(3-hydroxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C20H13ClN4O3.HI/c21-14-8-10-15(11-9-14)24-22-19(13-4-3-5-16(26)12-13)23-25(24)20(28)17-6-1-2-7-18(17)27;/h1-12H,(H-,26,27,28);1H |
InChI 键 |
QSUYZGZLFYOHGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


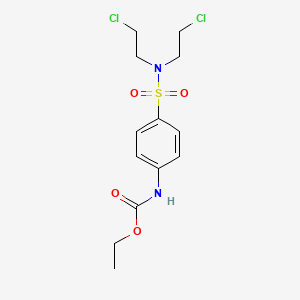
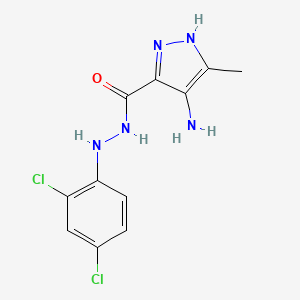


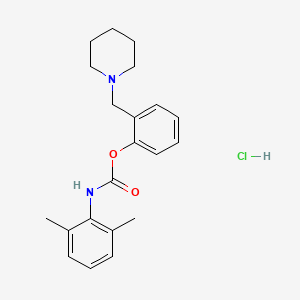
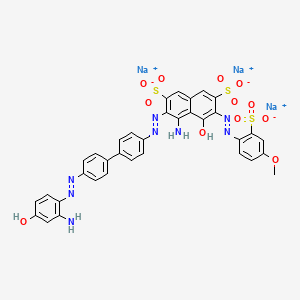
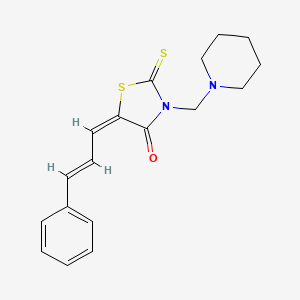
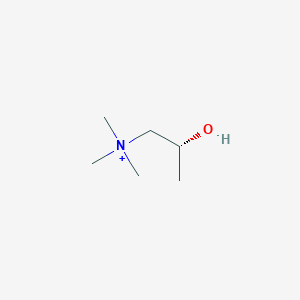
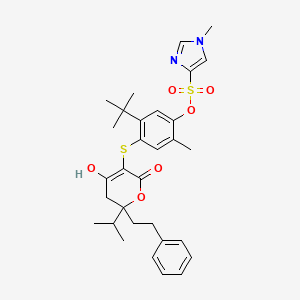



![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)

